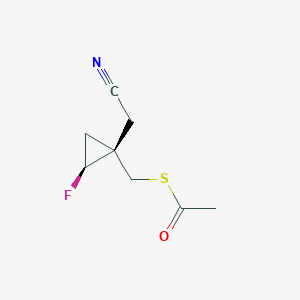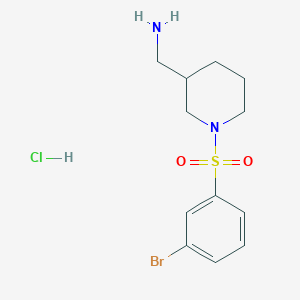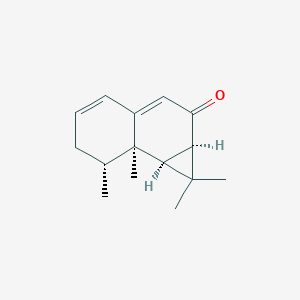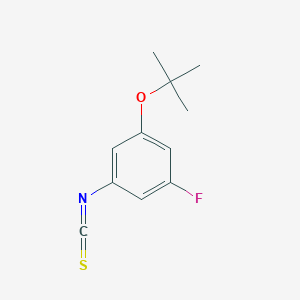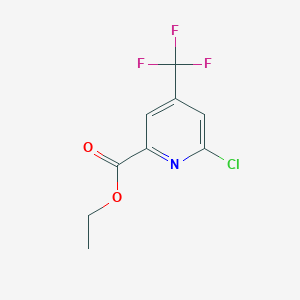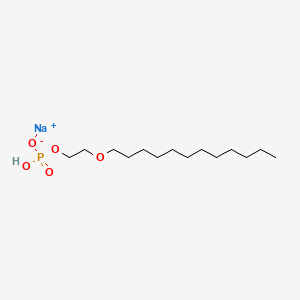
Sodium;2-dodecoxyethyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-dodecoxyethyl hydrogen phosphate is a surfactant commonly used in various industrial and scientific applications. This compound is known for its excellent surface-active properties, making it valuable in formulations requiring emulsification, dispersion, and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-dodecoxyethyl hydrogen phosphate typically involves the ethoxylation of dodecyl alcohol followed by phosphorylation. The process begins with the reaction of dodecyl alcohol with ethylene oxide under controlled conditions to form the ethoxylated intermediate. This intermediate is then reacted with phosphoric acid to introduce the phosphate group. Finally, neutralization with sodium hydroxide yields the sodium salt form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The ethoxylation step is often catalyzed by a base such as potassium hydroxide, and the phosphorylation step may involve the use of polyphosphoric acid or phosphorus pentoxide. The final product is purified through filtration and drying processes to obtain a high-purity surfactant .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-dodecoxyethyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of dodecyl alcohol and phosphoric acid derivatives.
Oxidation: The ethoxylated chain can undergo oxidation, especially in the presence of strong oxidizing agents, resulting in the formation of carboxylic acids and other oxidized products.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Substitution: Various reagents, including acyl chlorides and sulfonyl chlorides, can be used to introduce different functional groups
Major Products Formed
Hydrolysis: Dodecyl alcohol and phosphoric acid derivatives.
Oxidation: Carboxylic acids and other oxidized ethoxylated products.
Substitution: Functionalized derivatives with different substituents replacing the hydroxyl group
Aplicaciones Científicas De Investigación
Sodium;2-dodecoxyethyl hydrogen phosphate is widely used in scientific research due to its surfactant properties. Some key applications include:
Chemistry: Used as an emulsifier and dispersant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of detergents, cosmetics, and personal care products for its ability to stabilize emulsions and improve product performance
Mecanismo De Acción
The surfactant properties of Sodium;2-dodecoxyethyl hydrogen phosphate are attributed to its amphiphilic structure. The hydrophobic dodecyl chain interacts with nonpolar substances, while the hydrophilic ethoxylated phosphate group interacts with water. This dual affinity allows the compound to reduce surface tension and form micelles, thereby stabilizing emulsions and dispersions. The phosphate group also contributes to the compound’s ability to chelate metal ions, enhancing its performance in various applications .
Comparación Con Compuestos Similares
Sodium;2-dodecoxyethyl hydrogen phosphate can be compared with other similar surfactants, such as:
Poly(oxy-1,2-ethanediyl), alpha-dodecyl-omega-hydroxy-, phosphate, potassium salt: Similar in structure but with potassium as the counterion, offering slightly different solubility and reactivity properties.
Poly(oxy-1,2-ethanediyl), alpha-tridecyl-omega-hydroxy-, phosphate: Contains a tridecyl chain instead of a dodecyl chain, resulting in different hydrophobic interactions and micelle formation characteristics.
Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched, phosphates: Features a nonylphenyl group, providing unique properties in terms of hydrophobicity and emulsification.
These comparisons highlight the uniqueness of this compound in terms of its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
42612-52-2 |
|---|---|
Fórmula molecular |
C14H30NaO5P |
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
sodium;2-dodecoxyethyl hydrogen phosphate |
InChI |
InChI=1S/C14H31O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H2,15,16,17);/q;+1/p-1 |
Clave InChI |
FNAQHDAADHAGHX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOCCOP(=O)(O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCOCCOP(=O)(O)[O-].[Na+] |
Key on ui other cas no. |
42612-52-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


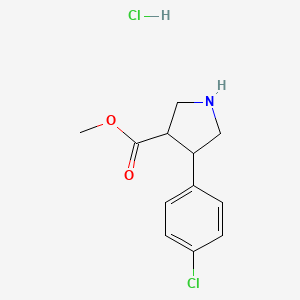
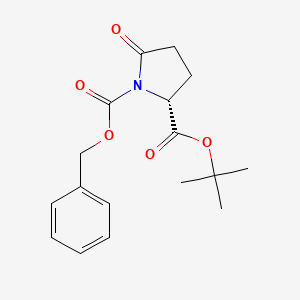
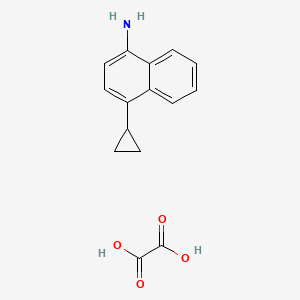
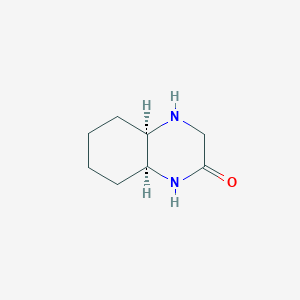
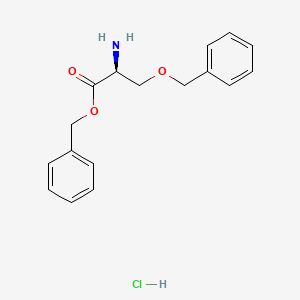
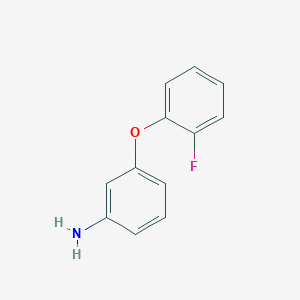
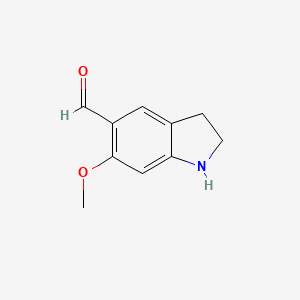
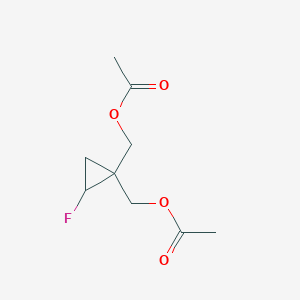
![1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1515842.png)
